chemical and physical properties of 1H-Indole, 7-methoxy-6-(phenylmethoxy)-
chemical and physical properties of 1H-Indole, 7-methoxy-6-(phenylmethoxy)-
1H-Indole, 7-methoxy-6-(phenylmethoxy)-: Comprehensive Physicochemical Profiling and Synthetic Utility Guide
Executive Summary
1H-Indole, 7-methoxy-6-(phenylmethoxy)-, widely known in synthetic literature as 6-benzyloxy-7-methoxyindole (CAS: 2417-14-3), is a highly specialized, electron-rich indole building block. As a Senior Application Scientist, I emphasize its critical role not merely as a structural scaffold, but as a gateway intermediate in the total synthesis and biosynthetic elucidation of complex fungal indole alkaloids. Most notably, it serves as the foundational precursor for such as the paraherquamides and marcfortines[1][2].
This technical guide deconstructs the physicochemical properties, self-validating spectroscopic data, and the precise reductive cyclization methodology required to synthesize and utilize this molecule effectively.
Part 1: Physicochemical & Spectroscopic Profiling
To ensure absolute trustworthiness in downstream drug development workflows, the physical and spectroscopic properties of 6-benzyloxy-7-methoxyindole must be rigorously validated. The dual-oxygenation pattern at the 6- and 7-positions significantly alters the electron density of the indole core, making it highly reactive yet susceptible to auto-oxidation if mishandled.
Quantitative Physicochemical Data
Table 1: Core Physicochemical Properties[3]
| Property | Value |
| Chemical Name | 1H-Indole, 7-methoxy-6-(phenylmethoxy)- |
| Synonyms | 6-Benzyloxy-7-methoxyindole; 6-Benzyloxy-7-methoxy-1H-indole |
| CAS Registry Number | 2417-14-3 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.29 g/mol |
| Physical State | Yellow solid (upon vacuum concentration) |
| TLC Retention Factor ( Rf ) | 0.40 (SiO₂, Hexanes/Diethyl Ether 1:1) |
| Infrared (IR) Resonances | 3428 (N-H), 3063, 2934, 1504, 1228, 734 cm⁻¹ |
Spectroscopic Characterization (Self-Validating System)
The following NMR assignments serve as a self-validating system for structural integrity[3].
Causality Insight: The singlet at δ 4.06 ppm confirms the presence of the 7-methoxy group, which sterically and electronically influences the adjacent indole N-H (observed as a broad singlet at δ 8.30 ppm). The intact benzyloxy protecting group is validated by the δ 5.19 ppm methylene singlet, a critical handle for downstream deprotection and functionalization.
Table 2: ¹H NMR Spectral Data (300 MHz, CDCl₃)[3]
| Chemical Shift ( δ , ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| 4.06 | Singlet (s) | - | 3H | 7-OCH₃ |
| 5.19 | Singlet (s) | - | 2H | -OCH₂- (Benzyl) |
| 6.50 | Doublet of doublets (dd) | 3.3, 2.2 | 1H | Indole H-3 |
| 6.90 | Doublet (d) | 8.4 | 1H | Indole H-5 |
| 7.16 | Doublet of doublets (dd) | 3.1, 2.2 | 1H | Indole H-2 |
| 7.27 | Doublet of doublets (dd) | 8.4, 0.5 | 1H | Indole H-4 |
| 7.30–7.45 | Multiplet (m) | - | 3H | Phenyl meta/para-H |
| 7.51 | Doublet (d) | 7.3 | 2H | Phenyl ortho-H |
| 8.30 | Broad singlet (br s) | - | 1H | Indole N-H |
Table 3: ¹³C NMR Spectral Data (75 MHz, CDCl₃)[3]
| Chemical Shift ( δ , ppm) | Carbon Type / Structural Assignment |
| 146.1, 135.6 | Oxygenated aromatic carbons (C-6, C-7) |
| 137.9 | Phenyl ipso-carbon |
| 130.6, 125.0, 124.1, 115.6, 111.2, 102.9 | Aromatic methine/quaternary carbons (Indole core) |
| 128.7 (2C), 127.7 (2C), 128.0 | Phenyl carbons (ortho, meta, para) |
| 73.1 | Benzylic methylene (-OCH₂-) |
| 61.2 | Methoxy methyl (7-OCH₃) |
Part 2: Synthetic Workflow & Experimental Protocol
The construction of 6-benzyloxy-7-methoxyindole relies on the reductive cyclization of a dinitrostyrene derivative. This protocol is adapted from the [1][4][5].
Mechanistic Causality
Iron powder in glacial acetic acid acts as a chemoselective reducing agent. It sequentially reduces both the aromatic nitro group and the conjugated aliphatic nitro group of the styrene moiety. The resulting transient intermediates (an aniline and an enamine/imine) undergo rapid intramolecular condensation. This cyclization is thermodynamically driven by the aromatization of the newly formed pyrrole ring, yielding the stable indole core[4].
Step-by-Step Methodology
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Reaction Setup: In a reaction vessel under an argon atmosphere, suspend 1-benzyloxy-2-methoxy-3-nitro-4-(2-nitro-vinyl)-benzene (1.0 eq, e.g., 10.8 g), silica gel (40–63 μm, ~6.5 mass eq, acting as a dispersant), and reduced iron powder (~3 mass eq, e.g., 31 g)[4].
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Solvent Addition: Add a strictly degassed mixture of glacial acetic acid (167 mL) and toluene (300 mL). Expertise Note: Degassing is non-negotiable; the electron-rich nature of the resulting indole makes it highly susceptible to auto-oxidation in the presence of dissolved oxygen[4].
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Thermal Reduction: Heat the suspension under reflux for exactly 45 minutes using a preheated heating mantle with highly efficient mechanical stirring[4].
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Quenching & Filtration: Rapidly cool the mixture using an ice bath. Filter the suspension through a pad of silica to remove iron salts, washing the retained solid thoroughly with ethyl ether (300 mL)[4].
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Critical Neutralization: Dilute the filtrate with water (500 mL). Carefully add solid NaHCO₃ in small, controlled portions until the aqueous phase reaches exactly pH 8.5[4][5]. Expertise Note: Strict pH control is vital. Under-basification leaves residual acetic acid that will degrade the product during concentration, while over-basification causes severe emulsion issues.
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Extraction & Isolation: Separate the organic phase. Extract the remaining aqueous phase with ethyl ether (300 mL). Combine the organic layers, filter through a pad of anhydrous Na₂SO₄, and remove the solvent in vacuo to yield the product as a yellow solid (typical yield: ~92%)[3][5].
Fig 1. Reductive cyclization workflow for 6-benzyloxy-7-methoxy-1H-indole synthesis.
Part 3: Applications in Drug Development
In the realm of drug development, 6-benzyloxy-7-methoxyindole is rarely the final active pharmaceutical ingredient (API). Instead, it is a highly valued precursor.
Through a Mannich reaction using formaldehyde and dimethylamine, the indole is converted into a gramine derivative[4]. This intermediate is subsequently alkylated to synthesize complex tryptophan analogs. These analogs are the direct biosynthetic precursors to 7-hydroxy-pre-paraherquamide, which undergoes an intricate Intramolecular Diels-Alder (IMDA) cyclization to form the bicyclo[2.2.2]diazaoctane core found in potent anthelmintic agents like Paraherquamides A, E, and F[1][2].
Fig 2. Chemical and biosynthetic progression from the indole building block to Paraherquamides.
References
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Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F, PubMed Central (PMC), [Link]
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The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids, PubMed Central (PMC), [Link]
Sources
- 1. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on Paraherquamide Biosynthesis: Synthesis of Deuterium-Labeled 7-Hydroxy-Pre-Paraherquamide, a Putative Precursor of Paraherquamides A, E & F - PMC [pmc.ncbi.nlm.nih.gov]
